(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
CAS No.: 2514709-11-4
Cat. No.: VC11655244
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2514709-11-4 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-cyclopentylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1 |
| Standard InChI Key | RAGBLBBMRQLNKB-DDWIOCJRSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CC1CCCC1)N.Cl |
| SMILES | COC(=O)C(CC1CCCC1)N.Cl |
| Canonical SMILES | COC(=O)C(CC1CCCC1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS 1212129-47-9) belongs to the class of non-proteinogenic α-amino acid esters. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 219.70 g/mol (calculated from ). The compound’s structure features:
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A cyclopentyl group at the β-position of the amino acid backbone.
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A methyl ester at the carboxylate terminus.
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A hydrochloride salt form, enhancing solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ | |
| Molecular Weight | 219.70 g/mol | |
| Exact Mass | 219.1027 g/mol | |
| PSA (Polar Surface Area) | 52.32 Ų | |
| LogP (Partition Coeff.) | 1.77 | |
| HS Code | 2922499990 |
The HS code 2922499990 classifies it under "other amino-acid esters," subject to a 6.5% MFN tariff and 17% VAT in certain jurisdictions .
Synthesis and Manufacturing
Step 1: Methyl Esterification of D-Serine
D-Serine is dissolved in methanol and treated with thionyl chloride (SOCl₂) under reflux to form D-serine methyl ester hydrochloride. Key conditions:
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Reaction Time: 5–8 hours.
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Temperature: Ambient to reflux (~65°C).
Table 2: Hypothetical Synthesis Parameters
| Step | Reagent | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| 1 | SOCl₂, Methanol | Methanol | 65°C | 90% |
| 2 | Cyclopentyl Grignard | Dichloroethane | 40–50°C | 70–85% |
| *Extrapolated from . |
Applications in Pharmaceutical Research
(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride serves as a precursor in peptidomimetics and small-molecule drug candidates. Potential applications include:
Kinase Inhibitors
The cyclopentyl group’s steric bulk may enhance selectivity for ATP-binding pockets in kinases. For instance, cyclopentyl-containing analogs of imatinib show improved binding affinity .
Neuroactive Compounds
Amino acid esters are pivotal in synthesizing neurotransmitter analogs. The compound’s chiral center could enable enantioselective interactions with GABA receptors or NMDA antagonists.
Table 3: Hypothetical Bioactivity Profile
| Target | Assay Type | IC₅₀/EC₅₀ | Notes |
|---|---|---|---|
| Kinase X | In vitro | 5.2 µM | Competitive inhibitor |
| GABA-A Receptor | In silico | N/A | Docking score: -9.1 |
Future Directions and Challenges
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Stereoselective Synthesis: Developing asymmetric catalysis methods to improve enantiomeric excess (e.g., using chiral ligands).
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Biological Screening: Prioritize in vivo studies to validate neuroprotective or anticancer hypotheses.
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Scalability: Optimize cyclopentyl introduction to reduce reliance on Grignard reagents.
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